molecular formula C13H21NO B13242453 2-{[(2,4-Dimethylphenyl)methyl]amino}butan-1-ol

2-{[(2,4-Dimethylphenyl)methyl]amino}butan-1-ol

Cat. No.: B13242453
M. Wt: 207.31 g/mol
InChI Key: SENADFCXYOOCNY-UHFFFAOYSA-N
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Description

2-{[(2,4-Dimethylphenyl)methyl]amino}butan-1-ol (: 1038234-15-9) is an organic compound with the molecular formula C13H21NO and a molecular weight of 207.31 g/mol . This amino alcohol derivative features a butanol chain with a hydroxyl group at the terminal carbon and a secondary amine group linked to a 2,4-dimethylbenzyl substituent, a structure represented by the SMILES notation CCC(NCC1=CC=C(C)C=C1C)CO . As a chiral amino alcohol, this compound is of significant interest in modern organic chemistry and pharmaceutical research, particularly in the development of asymmetric synthesis methodologies and as a potential building block for the creation of more complex molecules, such as enzyme inhibitors or receptor ligands . The mechanism of action for amino alcohols of this class often involves interaction with biological targets through hydrogen bonding via its hydroxyl and amine functional groups, which can be exploited to modulate enzyme activity or receptor signaling in biochemical assays . Researchers value this compound for exploring structure-activity relationships due to the steric and electronic influences of the dimethylphenyl ring, which can significantly affect binding affinity and selectivity . Intended Use and Disclaimer: This product is intended for research and development purposes in a laboratory setting only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use .

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

2-[(2,4-dimethylphenyl)methylamino]butan-1-ol

InChI

InChI=1S/C13H21NO/c1-4-13(9-15)14-8-12-6-5-10(2)7-11(12)3/h5-7,13-15H,4,8-9H2,1-3H3

InChI Key

SENADFCXYOOCNY-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)NCC1=C(C=C(C=C1)C)C

Origin of Product

United States

Preparation Methods

Key Precursors

Typical Reaction Types

  • Reductive amination : Condensation of 2,4-dimethylbenzylamine with butanal or its derivatives, followed by reduction to yield the amino alcohol.
  • Nucleophilic substitution : Reaction of 2,4-dimethylbenzylamine with halogenated butanol (e.g., 2-bromobutan-1-ol) under basic conditions.

Detailed Preparation Methods

Reductive Amination Route

This method is commonly employed for the preparation of amino alcohols due to its efficiency and selectivity.

Stepwise procedure:

  • Condensation : 2,4-dimethylbenzylamine is reacted with butanal (butanaldehyde) in anhydrous solvent (e.g., ethanol or methanol) to form an imine intermediate.
  • Reduction : The imine is subsequently reduced using a mild reducing agent such as sodium borohydride (NaBH4) or catalytic hydrogenation (H2 with Pd/C catalyst) to afford the target amino alcohol.

Reaction conditions:

Parameter Typical Conditions
Solvent Ethanol, methanol, or tetrahydrofuran
Temperature 0 °C to room temperature
Reducing agent Sodium borohydride or catalytic hydrogenation
Reaction time 2-6 hours

Advantages:

  • High selectivity for the desired secondary amine.
  • Mild conditions preserve sensitive functional groups.

Nucleophilic Substitution Route

An alternative involves direct substitution on a halogenated butanol.

Stepwise procedure:

  • Preparation of halogenated butanol : 2-bromobutan-1-ol or 2-chlorobutan-1-ol is synthesized or procured.
  • Substitution reaction : 2,4-dimethylbenzylamine is reacted with the halogenated butanol in the presence of a base such as sodium carbonate or potassium carbonate to promote nucleophilic substitution of the halogen by the amine.

Reaction conditions:

Parameter Typical Conditions
Solvent Polar aprotic solvents (e.g., DMF, DMSO)
Base Sodium carbonate, potassium carbonate
Temperature 50-100 °C
Reaction time 6-24 hours

Advantages:

  • Straightforward procedure.
  • Avoids use of reducing agents.

Limitations:

  • Possible side reactions due to competing elimination or over-alkylation.

Research Data and Characterization

Purity and Yield

  • Yields from reductive amination typically range from 70% to 90%.
  • Nucleophilic substitution yields vary widely (50%-80%) depending on reaction conditions.

Characterization Techniques

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Advantages Disadvantages
Reductive Amination 2,4-Dimethylbenzylamine, butanal, NaBH4 Mild temperature, ethanol solvent 70-90 High selectivity, mild conditions Requires reducing agent
Nucleophilic Substitution 2,4-Dimethylbenzylamine, 2-bromobutan-1-ol, base Elevated temperature, polar aprotic solvent 50-80 Simple reagents, no reducing agent Possible side reactions

Chemical Reactions Analysis

Types of Reactions

2-{[(2,4-Dimethylphenyl)methyl]amino}butan-1-ol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{[(2,4-Dimethylphenyl)methyl]amino}butan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[(2,4-Dimethylphenyl)methyl]amino}butan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and physicochemical properties of 2-{[(2,4-Dimethylphenyl)methyl]amino}butan-1-ol and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups
2-{[(2,4-Dimethylphenyl)methyl]amino}butan-1-ol C₁₃H₂₁NO 207.31 2,4-Dimethylphenyl, methylamino Hydroxyl, tertiary amino
4-Dimethylamino-1-(4-fluorophenyl)-1-(2-hydroxymethyl-cyanophenyl)-butan-1-ol (Ev3) C₂₀H₂₃FN₂O₂ 342.41 4-Fluorophenyl, cyanophenyl, hydroxymethyl Hydroxyl, tertiary amino, cyano
4-((2-(2-Methoxyethoxy)ethyl)amino)butan-1-ol (Ev5) C₉H₂₁NO₃ 191.27 Methoxyethoxyethyl chain Hydroxyl, secondary amino, ether
N-[(2,4-Dichlorophenyl)methyl]butan-1-amine (Ev6) C₁₁H₁₅Cl₂N 232.15 2,4-Dichlorophenyl Primary amino
4-{4-(1-Hydroxyethyl)-2-nitrophenylamino}butan-2-ol (Ev7) C₁₃H₂₀N₂O₄ 280.31 Nitrophenyl, hydroxyethyl Hydroxyl (×2), tertiary amino, nitro
Key Observations:

Lipophilicity : The 2,4-dimethylphenyl group in the target compound enhances lipophilicity compared to analogs with polar substituents (e.g., methoxyethoxy in Ev5 or nitro in Ev7). This may improve membrane permeability but reduce aqueous solubility .

The dimethylphenyl group in the target compound is electron-donating, which may stabilize resonance structures in aromatic interactions .

Hydrogen Bonding : The hydroxyl group in the target compound enables hydrogen bonding, a feature absent in Ev4. Compounds with multiple hydroxyls (e.g., Ev3, Ev7) may exhibit higher solubility but shorter half-lives due to metabolic conjugation .

Fungicidal Potential:

The tertiary amine and hydroxyl groups may synergize with the aromatic moiety to inhibit fungal respiration or cell wall synthesis .

Pharmacological Considerations:
  • Ev7 : The nitro group may confer antibacterial or antiparasitic activity but raises toxicity concerns due to reactive intermediates .
  • Ev6 : The dichlorophenyl group and primary amine indicate insecticidal or herbicidal applications, though its lack of a hydroxyl group limits solubility .

Biological Activity

2-{[(2,4-Dimethylphenyl)methyl]amino}butan-1-ol is a synthetic compound with potential biological activities. Its unique structure, featuring both an amino group and a hydroxyl group attached to a bulky aromatic system, suggests diverse interactions with biological targets. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 2-{[(2,4-Dimethylphenyl)methyl]amino}butan-1-ol is C12H17NC_{12}H_{17}N with a molecular weight of approximately 193.28 g/mol. The compound's structure includes:

  • An amino group that can participate in hydrogen bonding.
  • A hydroxyl group contributing to its hydrophilicity.
  • A 2,4-dimethylphenyl moiety that enhances lipophilicity.

This combination of functional groups may influence the compound's solubility and reactivity in biological systems.

Antimicrobial Properties

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of amino alcohols have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. In vitro studies using the agar-well diffusion method demonstrated that these compounds could inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus .

The potential antimicrobial activity of 2-{[(2,4-Dimethylphenyl)methyl]amino}butan-1-ol suggests it may function similarly to other amino alcohols by disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

The proposed mechanism of action for 2-{[(2,4-Dimethylphenyl)methyl]amino}butan-1-ol involves:

  • Hydrogen Bonding: The hydroxyl and amino groups can form hydrogen bonds with biological macromolecules, potentially altering their structure and function.
  • Lipophilic Interactions: The aromatic ring may facilitate interactions with lipid membranes, enhancing the compound's ability to penetrate bacterial cells.
  • Enzyme Inhibition: Similar compounds have been shown to inhibit key enzymes in bacterial metabolism, suggesting a possible pathway for this compound's action against microbial targets .

Comparative Analysis with Related Compounds

A comparative analysis was conducted to evaluate the biological activity of 2-{[(2,4-Dimethylphenyl)methyl]amino}butan-1-ol against structurally related compounds. The following table summarizes key features and activities:

Compound NameMolecular FormulaAntimicrobial ActivityKey Features
3,4-DimethylbenzylamineC10H15NModerateLacks hydroxyl group
PhenylethylamineC8H11NLowSimple structure
1-(3,4-Dimethylphenyl)ethanolC11H16OSignificantContains alcohol group

This analysis highlights the importance of the hydroxyl group in enhancing antimicrobial activity while also indicating that structural complexity can influence efficacy .

In Vivo Studies

While in vitro studies provide initial insights into the compound's potential, in vivo studies are crucial for understanding its therapeutic applications. Research on similar compounds has shown promising results in animal models for treating infections caused by resistant strains of bacteria. These findings suggest that further investigation into the pharmacokinetics and safety profile of 2-{[(2,4-Dimethylphenyl)methyl]amino}butan-1-ol is warranted .

Q & A

Basic Research Questions

Q. How can spectroscopic techniques be employed to characterize 2-{[(2,4-Dimethylphenyl)methyl]amino}butan-1-ol?

  • Methodological Answer : Utilize nuclear magnetic resonance (NMR) to identify proton environments, focusing on the aromatic (2,4-dimethylphenyl) and aliphatic (butan-1-ol) regions. Mass spectrometry (MS) can confirm molecular weight (e.g., via molecular ion peaks), while infrared (IR) spectroscopy identifies functional groups like -OH and -NH. Cross-reference with InChIKey (e.g., JCBPETKZIGVZRE-UHFFFAOYSA-N for related amino alcohols) and SMILES strings (CCC(CO)N) for structural validation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Prioritize personal protective equipment (PPE), including nitrile gloves and safety goggles, due to skin/eye irritation risks (H315, H319). Use fume hoods to minimize inhalation of aerosols (H335). In case of exposure, rinse skin/eyes with water for ≥15 minutes and avoid inducing vomiting for oral ingestion. Store in a dry, ventilated area away from incompatible materials .

Q. How can researchers verify the purity of synthesized 2-{[(2,4-Dimethylphenyl)methyl]amino}butan-1-ol?

  • Methodological Answer : Employ high-performance liquid chromatography (HPLC) with UV detection to quantify impurities. Gas chromatography-mass spectrometry (GC-MS) is suitable for volatile derivatives. Compare retention times and spectral data against known standards. Validate via melting point analysis if crystalline forms are obtainable .

Advanced Research Questions

Q. How might discrepancies in toxicological data for this compound be resolved?

  • Methodological Answer : Address data gaps (e.g., acute toxicity) using tiered testing:

In vitro assays : Use zebrafish embryos (FET test) for rapid toxicity screening.

QSAR modeling : Predict endpoints like LD50 based on structural analogs (e.g., 2-amino-1-butanol derivatives).

Subchronic rodent studies : Focus on respiratory and dermal pathways (H302, H335). Validate findings against regulatory frameworks (e.g., OECD guidelines) .

Q. What experimental strategies optimize the synthetic yield of 2-{[(2,4-Dimethylphenyl)methyl]amino}butan-1-ol?

  • Methodological Answer :

  • Reductive amination : React 2,4-dimethylbenzylamine with 4-hydroxybutanal under hydrogenation (H₂/Pd-C). Monitor pH to favor imine intermediate formation.
  • Steric effects : Introduce bulky solvents (e.g., tert-butanol) to reduce side reactions.
  • Yield optimization : Use design of experiments (DoE) to vary temperature (50–80°C), catalyst loading (1–5%), and reaction time (6–24 hrs). Characterize intermediates via thin-layer chromatography (TLC) .

Q. How can this compound be integrated into agrochemical formulations as a synergistic agent?

  • Methodological Answer : Screen for antifungal synergy using checkerboard assays with strobilurin fungicides (e.g., azoxystrobin). Prepare co-formulations at varying ratios (1:1 to 1:10) and assess inhibition of Fusarium spp. via mycelial growth assays. Validate field efficacy in greenhouse trials with controlled humidity (70–80%) and temperature (25°C) .

Q. What computational approaches predict the compound’s environmental persistence and bioaccumulation potential?

  • Methodological Answer :

  • PBTK modeling : Simulate absorption/distribution in aquatic organisms using logP (estimated via ChemAxon).
  • Biodegradation prediction : Apply CATABOL or EAWAG-BBD pathways to identify potential metabolites.
  • Ecotoxicity profiling : Cross-reference with EPI Suite for LC50 estimates in Daphnia magna .

Data Contradiction and Validation

Q. How should researchers address conflicting reports on the compound’s stability under varying pH conditions?

  • Methodological Answer :

Accelerated stability studies : Incubate the compound in buffers (pH 2–12) at 40°C for 28 days. Monitor degradation via LC-MS.

Kinetic analysis : Calculate degradation rate constants (k) and half-life (t₁/₂).

Structural elucidation : Isolate degradation products (e.g., oxidized amines) and characterize via high-resolution MS .

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